2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring via a methoxy group, with a trifluoromethyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol or other methoxy-containing reagents under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Pyridine Ring: The pyridine ring is constructed through various cyclization reactions, often involving condensation of appropriate precursors.
Final Assembly and Hydrochloride Formation: The final compound is assembled by combining the piperidine and pyridine derivatives, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methanol, trifluoromethyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It is used in chemical biology research to probe biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways . The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine: Lacks the hydrochloride salt form.
2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of pyridine.
2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)quinoline: Contains a quinoline ring instead of pyridine.
Uniqueness
2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity .
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-3-(trifluoromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-2-1-5-17-11(10)18-8-9-3-6-16-7-4-9;/h1-2,5,9,16H,3-4,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNZNHPVMWNVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.